molecular formula C12H18N2 B1487915 1-(1-Phenylpropan-2-yl)azetidin-3-amine CAS No. 1493421-16-1

1-(1-Phenylpropan-2-yl)azetidin-3-amine

Cat. No.: B1487915
CAS No.: 1493421-16-1
M. Wt: 190.28 g/mol
InChI Key: HMWANLWWFUDFES-UHFFFAOYSA-N
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Description

1-(1-Phenylpropan-2-yl)azetidin-3-amine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted at the 3-position with an amine group and at the 1-position with a 1-phenylpropan-2-yl moiety. This structure combines the conformational rigidity of the azetidine ring with the aromatic and steric properties of the phenylpropan-2-yl group, making it a candidate for pharmacological exploration, particularly in central nervous system (CNS) targeting agents due to its structural resemblance to amphetamine derivatives .

The compound’s synthesis likely involves palladium-catalyzed cross-coupling or transaminase-mediated routes, as evidenced by methodologies used for similar amines (e.g., N-benzyl-3-(3-fluorophenyl)prop-2-yn-1-amine in ). Its stereochemistry and electronic profile are influenced by the propan-2-yl linker, which may enhance binding specificity in biological systems.

Properties

CAS No.

1493421-16-1

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

1-(1-phenylpropan-2-yl)azetidin-3-amine

InChI

InChI=1S/C12H18N2/c1-10(14-8-12(13)9-14)7-11-5-3-2-4-6-11/h2-6,10,12H,7-9,13H2,1H3

InChI Key

HMWANLWWFUDFES-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)N2CC(C2)N

Canonical SMILES

CC(CC1=CC=CC=C1)N2CC(C2)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Azetidine Ring

The azetidin-3-amine scaffold is highly versatile, with modifications at the 1-position significantly altering physicochemical and biological properties. Key analogues include:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
1-(2-Phenylpropyl)azetidin-3-amine 2-Phenylpropyl ~204.28 Increased lipophilicity
1-Benzhydrylazetidin-3-amine Diphenylmethyl ~266.36 Enhanced steric bulk, CNS activity
1-[4-(Trifluoromethyl)phenyl]azetidin-3-amine 4-Trifluoromethylphenyl 216.21 Electronegative substituent, improved metabolic stability
1-(Pyridin-3-yl)azetidin-3-amine Pyridin-3-yl ~161.22 Potential for hydrogen bonding

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance metabolic stability and alter receptor affinity.
  • Aromatic vs. Heteroaromatic : The pyridinyl substituent () introduces hydrogen-bonding capability, which may improve solubility compared to purely hydrophobic phenyl groups.

Comparison with Amphetamine-like Derivatives

The 1-phenylpropan-2-yl group in 1-(1-Phenylpropan-2-yl)azetidin-3-amine shares structural similarities with amphetamine (1-phenylpropan-2-amine), a known CNS stimulant. Key differences include:

  • Amine Position : The 3-amine in azetidine vs. the primary amine in amphetamine may affect neurotransmitter reuptake inhibition profiles .
  • Substituted Analogues : 4-Chloroamphetamine () demonstrates how halogenation enhances selectivity for serotoninergic pathways, suggesting that similar modifications to the phenyl group in the main compound could fine-tune activity.

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